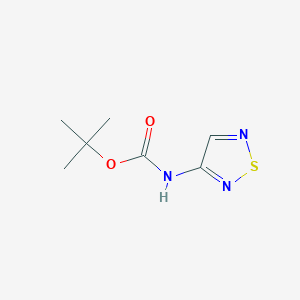

tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate

Descripción

Overview of Thiadiazole Heterocycles in Organic Chemistry

Thiadiazoles are five-membered aromatic heterocyclic compounds that contain one sulfur atom and two nitrogen atoms within the ring. isres.org Their structure imparts a range of chemical properties, making them versatile building blocks in synthesis. The presence of heteroatoms allows for diverse interactions, such as hydrogen bonding and metal coordination, which underpins their wide-ranging applications. researchgate.net

The structural diversity of thiadiazoles is defined by the relative positions of the sulfur and two nitrogen atoms, giving rise to four primary isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). isres.orgresearchgate.net Each isomer possesses distinct electronic and chemical properties. Historically, the 1,2,4- and 1,3,4-thiadiazole isomers have been the most extensively studied. isres.orgnih.gov For instance, the 1,2,4-thiadiazole (B1232254) isomer was first described in 1821 and successfully synthesized in 1955. isres.org The synthesis of 1,2,3-thiadiazoles is often achieved through methods like the Hurd-Mori synthesis. isres.org The 1,2,5-thiadiazole (B1195012) isomer is a colorless, thermally stable liquid with a high degree of aromatic character. chemicalbook.com

| Isomer | Structure | Key Characteristics |

|---|---|---|

| 1,2,3-Thiadiazole | A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 3. | Widely used in pharmaceuticals and agrochemicals. isres.org |

| 1,2,4-Thiadiazole | A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 4. | Resembles the pyrimidine (B1678525) moiety; the 5-position is the most reactive site for nucleophilic substitution. isres.org |

| 1,2,5-Thiadiazole | A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 5. | Characterized by high aromaticity and stability; weakly basic. chemicalbook.com |

| 1,3,4-Thiadiazole | A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 3 and 4. | Extensively studied isomer with promising therapeutic activities. nih.gov A bioisostere of pyrimidine. nih.gov |

The carbamate (B1207046) group, with the general formula R₂NC(O)OR', is a critical functional group in organic chemistry. wikipedia.org Structurally, it can be considered a hybrid of an amide and an ester, granting it significant chemical and proteolytic stability. nih.govnih.gov This stability arises from resonance between the amide and carboxyl groups. nih.gov

In organic synthesis, the N-carbamate functionality, particularly the tert-butoxycarbonyl (Boc) group, serves as an essential protecting group for amines. nih.gov The Boc group is widely used due to its stability under various reaction conditions and its straightforward removal under acidic conditions. This utility makes carbamates indispensable intermediates in the synthesis of complex molecules, including pharmaceuticals and peptides. nih.govresearchgate.net

Research Focus on tert-Butyl N-(1,2,5-Thiadiazol-3-yl)carbamate

This specific compound integrates the 1,2,5-thiadiazole ring with a tert-butyl carbamate group. This combination suggests its primary role as a synthetic intermediate, where the carbamate protects an amino group on the thiadiazole ring, allowing for selective modification at other positions or subsequent deprotection to reveal the amine.

Tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate is a member of the broader class of N-acylated aminothiadiazoles. The parent 1,2,5-thiadiazole ring is known for its high aromaticity and stability. chemicalbook.com The attachment of the N-Boc group at the 3-position creates a valuable synthetic precursor. The Boc-protected amine allows chemists to perform reactions on the thiadiazole ring that might otherwise be incompatible with a free amino group. Following these transformations, the amine can be readily unmasked. This strategy is a cornerstone of modern synthetic organic chemistry.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₂N₂S | nih.gov |

| Appearance | Colorless liquid | chemicalbook.com |

| Boiling Point | 94°C | chemicalbook.com |

| Basicity (pKa) | -4.90 | chemicalbook.com |

| Aromaticity | High | chemicalbook.com |

The primary research direction for tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate is its application as a building block in organic synthesis. Key areas of investigation include:

Deprotection and Further Functionalization: The removal of the Boc group yields 3-amino-1,2,5-thiadiazole. This resulting amine can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonylation, or C-N cross-coupling) to construct more complex molecules.

Modification of the Thiadiazole Ring: While the 1,2,5-thiadiazole ring is relatively stable, research could explore reactions such as oxidation of the ring's sulfur atom. chemicalbook.com The presence of the protected amine allows for such investigations without interference from the amino group.

Synthesis of Novel Heterocyclic Systems: The compound can serve as a precursor for creating fused heterocyclic systems. By introducing appropriate functional groups, intramolecular cyclization reactions could lead to novel thiadiazole-containing polycyclic structures, which are often explored for applications in materials science. mdpi.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-4-8-13-10-5/h4H,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFQUHGWYWICLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Processes of Tert Butyl N 1,2,5 Thiadiazol 3 Yl Carbamate

Reactions Involving the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. The reactivity of the carbamate moiety in tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate is centered on the cleavage of the carbamate bond and potential, though less common, modifications of the carbamate nitrogen itself.

Deprotection Strategies (e.g., Boc Removal)

The removal of the Boc group, or deprotection, is a fundamental transformation that unmasks the 3-amino-1,2,5-thiadiazole core, making it available for subsequent synthetic modifications. This process is typically achieved under acidic conditions, where the carbamate undergoes hydrolysis. fishersci.co.uk The acid protonates the carbonyl oxygen, leading to the collapse of the intermediate and the formation of the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or an added nucleophile to form isobutylene. acsgcipr.org

A variety of acidic reagents can be employed for this purpose, with trifluoroacetic acid (TFA) being one of the most common. fishersci.co.uk The reaction is often carried out using TFA either neat or diluted in a solvent like dichloromethane (B109758) (DCM). Other strong acids such as hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727), and sulfuric acid have also been proven effective. acsgcipr.orgnih.gov Lewis acids, such as zinc bromide (ZnBr₂), offer an alternative for substrates that may be sensitive to strong Brønsted acids. researchgate.net While less common, basic conditions, such as refluxing with aqueous methanolic potassium carbonate, have been used for the deprotection of N-Boc groups on certain NH-heteroarenes, particularly those bearing electron-withdrawing groups. researchgate.net

The choice of deprotection agent and conditions is crucial to ensure compatibility with the thiadiazole ring and any other functional groups present in the molecule.

Table 1: Common Reagents for Boc Deprotection

| Reagent(s) | Typical Solvent(s) | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Very common; reaction is usually fast. fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | Anhydrous conditions are often used. nih.gov |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Not specified | Can be effective for certain substrates. nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Not specified | A Lewis acid alternative for acid-sensitive molecules. researchgate.net |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | A mild method reported for various N-Boc compounds. nih.gov |

N-Alkylation and Acylation Reactions on the Carbamate Nitrogen

Direct N-alkylation or N-acylation on the nitrogen atom of a Boc-protected carbamate is generally challenging. The nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, reducing its nucleophilicity. Furthermore, the bulky tert-butyl group provides significant steric hindrance, impeding the approach of electrophiles.

Consequently, the more synthetically viable route to obtain N-alkylated or N-acylated derivatives of 3-amino-1,2,5-thiadiazole involves a two-step sequence:

Deprotection: The Boc group is first removed using one of the methods described in section 3.1.1 to yield the free 3-amino-1,2,5-thiadiazole.

Alkylation/Acylation: The resulting primary amine is then reacted with a suitable alkylating agent (e.g., an alkyl halide) or acylating agent (e.g., an acyl chloride or anhydride) to form the desired N-substituted product.

A more streamlined approach involves a one-pot procedure where the Boc group is cleaved in situ, and the resulting amine is immediately trapped by an acylating agent present in the reaction mixture. For instance, a combination of an acyl halide and methanol can generate a hydrogen halide in situ, which cleaves the Boc group. The excess acyl halide then reacts with the liberated amine in the presence of a base to form the corresponding amide in good yield. thieme-connect.com This method avoids the isolation of the potentially unstable intermediate amine. thieme-connect.com

Hydrolytic Stability and Degradation Pathways

Carbamates, in general, are known to be labile in both acidic and basic media. researchgate.net The stability of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate is therefore pH-dependent. Under neutral conditions, the compound is generally stable. evitachem.com However, it will degrade under strongly acidic or basic conditions.

Acid-catalyzed degradation follows the deprotection pathway described in section 3.1.1, yielding 3-amino-1,2,5-thiadiazole, carbon dioxide, and isobutylene.

Under basic conditions, the hydrolysis of secondary N-heteroaryl carbamates, such as the title compound, can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net This pathway involves the initial deprotonation of the carbamate nitrogen by a base (e.g., hydroxide (B78521) ion) to form an anion. This is followed by the rate-limiting expulsion of the alkoxy leaving group (in this case, tert-butoxide) to form a transient isocyanate intermediate. The highly reactive isocyanate is then rapidly attacked by water or hydroxide to yield the corresponding amine and carbonate. researchgate.net Secondary carbamates containing an acidic hydrogen on the nitrogen are generally more reactive under basic conditions than their tertiary counterparts. researchgate.net

Reactions Involving the 1,2,5-Thiadiazole (B1195012) Ring System

The 1,2,5-thiadiazole ring is an aromatic, electron-deficient heterocycle. Its aromaticity imparts significant thermal stability, but the presence of two electronegative nitrogen atoms and a sulfur atom results in low electron density at the ring carbon atoms. nih.govchemicalbook.com This electronic characteristic strongly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic attack, particularly when activated.

Electrophilic Aromatic Substitution (if applicable)

Unsubstituted 1,2,5-thiadiazole is highly resistant to electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. nih.govchemicalbook.com The low electron density at the ring carbons deactivates the ring towards attack by electrophiles. nih.gov

However, the presence of a strong electron-donating group, such as the amino group (after deprotection of the carbamate), can activate the ring sufficiently to allow for electrophilic substitution under forcing conditions. For example, 2-amino-1,3,4-thiadiazoles can undergo bromination with bromine in acetic acid to give the 5-bromo derivatives. nih.gov By analogy, it is plausible that 3-amino-1,2,5-thiadiazole could undergo similar halogenation reactions, although specific examples for this isomer are not widely reported. The directing influence of the amino group would need to be considered.

Nucleophilic Aromatic Substitution on Activated Thiadiazole Rings

The electron-deficient nature of the 1,2,5-thiadiazole ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr), provided a good leaving group is present on one of the ring carbons. nih.gov Halogenated 1,2,5-thiadiazoles are important intermediates for this reason, as the halogen atom can be readily displaced by a variety of nucleophiles. nih.govresearchgate.net

For instance, if tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate were modified to include a halogen (e.g., chlorine or bromine) at the C4 position, it would become an activated substrate for SNAr reactions. Nucleophiles such as amines, alkoxides, or thiolates could then displace the halide to introduce a wide range of substituents onto the thiadiazole ring. The reaction is facilitated by the ability of the electronegative nitrogen and sulfur atoms to stabilize the negative charge of the Meisenheimer complex intermediate. This reactivity provides a powerful synthetic route for the preparation of diverse, functionalized 1,2,5-thiadiazole derivatives.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate |

| 3-amino-1,2,5-thiadiazole |

| Dichloromethane |

| Trifluoroacetic acid |

| Hydrochloric acid |

| Dioxane |

| Ethyl acetate |

| Sulfuric acid |

| Zinc bromide |

| Oxalyl chloride |

| Methanol |

| Potassium carbonate |

| Alkyl halide |

| Acyl chloride |

| Anhydride (B1165640) |

| Carbon dioxide |

| Isobutylene |

| Isocyanate |

| Bromine |

| Acetic acid |

| 5-bromo-2-amino-1,3,4-thiadiazole |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira on halogenated derivatives)

While tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate itself is not reactive under cross-coupling conditions, its halogenated derivatives are excellent substrates for forming new carbon-carbon bonds. The introduction of a halogen, typically at the C4 position, transforms the thiadiazole core into a versatile building block for palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings.

These reactions are fundamental for introducing aryl, heteroaryl, and alkynyl moieties. The choice of a specific halogenated precursor, such as 3-amino-4-chloro-1,2,5-thiadiazole (after Boc protection) or its more reactive bromo- and iodo-analogs, is crucial as it can prevent the decomposition of the heterocyclic ring that sometimes occurs with less stable di-chloro derivatives. researchgate.net The reactivity of the C-X bond in these couplings follows the general trend I > Br > OTf >> Cl, which allows for selective and sequential functionalization. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is widely employed to forge C(sp²)–C(sp²) bonds. This reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or catalysts derived from palladium(II) acetate, a phosphine (B1218219) ligand, and a base. libretexts.org The reaction of a 4-halo-1,2,5-thiadiazole derivative with an organoboron reagent (boronic acid or boronic ester) provides access to a diverse range of 4-aryl- or 4-heteroaryl-substituted products.

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, linking the thiadiazole ring to a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for synthesizing molecules where copper sensitivity is a concern. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions on a model halogenated substrate.

| Reaction Type | Substrates | Typical Catalyst/Base System | Solvent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromo-1,2,5-thiadiazole derivative + Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 4-Aryl-1,2,5-thiadiazole derivative |

| Sonogashira Coupling (Cu-catalyzed) | 4-Iodo-1,2,5-thiadiazole derivative + Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N or Diisopropylamine | THF or DMF | 4-Alkynyl-1,2,5-thiadiazole derivative |

| Sonogashira Coupling (Cu-free) | 4-Bromo-1,2,5-thiadiazole derivative + Terminal alkyne | Pd(OAc)₂ / S-Phos / K₂PdCl₄ / n-Bu₄N⁺OH⁻ | NMP or Aqueous Media | 4-Alkynyl-1,2,5-thiadiazole derivative |

Oxidation and Reduction Chemistry of the Thiadiazole Sulfur Atom (e.g., Sulfoxides, Sulfones)

The sulfur atom within the 1,2,5-thiadiazole ring is susceptible to oxidation, providing a route to modify the electronic properties and geometry of the heterocycle. The ring sulfur can be readily oxidized using mild oxidizing agents. chemicalbook.comthieme-connect.de

The use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) typically leads to the formation of the corresponding nonaromatic 1,2,5-thiadiazole 1-oxide (sulfoxide). thieme-connect.de Employing an excess of the oxidizing agent or stronger conditions can further oxidize the sulfur to the +6 oxidation state, yielding the 1,2,5-thiadiazole 1,1-dioxide (sulfone). nih.govmdpi.com These S-oxidized derivatives have distinct chemical and physical properties compared to the parent thiadiazole. hw.ac.uk

Conversely, the 1,2,5-thiadiazole ring is generally stable toward a range of mild reducing agents. thieme-connect.de However, more powerful reducing agents can induce cleavage of the N-S bonds, leading to the ring-opening of the heterocycle. This reductive cleavage can be synthetically useful, as it transforms the thiadiazole into a synthon for 1,2-diamines. thieme-connect.de

The following table outlines the oxidation transformations of the thiadiazole sulfur atom.

| Transformation | Reagent | Product | Sulfur Oxidation State |

|---|---|---|---|

| Sulfoxide (B87167) Formation | m-CPBA (1 equiv.) | 1,2,5-Thiadiazole 1-oxide | +4 |

| Sulfone Formation | m-CPBA (>2 equiv.) or H₂O₂ | 1,2,5-Thiadiazole 1,1-dioxide | +6 |

Functionalization and Derivatization Strategies

Introduction of Diverse Substituents onto the Thiadiazole Core

The functionalization of the tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate scaffold is primarily achieved through reactions on a halogenated thiadiazole ring. The preparation of a 4-halo precursor is a key initial step, which can be accomplished through methods such as direct bromination of a fused-ring system with bromine in hydrobromic acid. mdpi.com

Once the halogenated intermediate is obtained, a wide variety of substituents can be introduced using several key strategies:

Metal-Catalyzed Cross-Coupling: As detailed in section 3.2.3, Suzuki and Sonogashira reactions are powerful tools for installing carbon-based substituents like aryl, heteroaryl, and alkynyl groups. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Halogenated 1,2,5-thiadiazoles can react with various nucleophiles to displace the halide. thieme-connect.de This allows for the introduction of oxygen, sulfur, and nitrogen-based functional groups.

Modification of the Carbamate: The Boc-carbamate group itself is a point of functionalization. Under acidic conditions, it can be cleaved to reveal the primary 3-amino-1,2,5-thiadiazole. This free amine can then be subjected to a wide range of reactions, such as acylation, alkylation, or sulfonylation, to introduce further diversity.

Chemo- and Regioselective Transformations

Chemoselectivity and regioselectivity are critical for the controlled synthesis of complex molecules derived from the thiadiazole scaffold.

Regioselectivity is prominently displayed in reactions involving dihalogenated 1,2,5-thiadiazoles. For a substrate like 3-chloro-4-iodo-1,2,5-thiadiazole, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for site-selective cross-coupling. researchgate.net A Sonogashira or Suzuki reaction can be performed selectively at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach enables the synthesis of unsymmetrically substituted 3,4-disubstituted-1,2,5-thiadiazoles.

Chemoselectivity is governed by the careful choice of reaction conditions. For instance, palladium-catalyzed cross-coupling reactions are typically performed under neutral or basic conditions, which are fully compatible with the acid-sensitive Boc-protecting group. This allows for extensive modification of the thiadiazole ring without premature deprotection of the amine. Conversely, treatment with an acid such as trifluoroacetic acid will selectively cleave the Boc group to liberate the free amine, leaving the thiadiazole ring and other functional groups (like aryl or alkynyl substituents) untouched. This orthogonal reactivity is a cornerstone of modern synthetic strategy.

Mechanistic Investigations of Key Reactions

Proposed Reaction Mechanisms

The transformative processes described above proceed through well-established reaction mechanisms.

Suzuki-Miyaura Coupling: The catalytic cycle is widely accepted to involve three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the 4-halo-1,2,5-thiadiazole, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Sonogashira Coupling: The commonly accepted mechanism involves two interconnected catalytic cycles: wikipedia.orgyoutube.com

Palladium Cycle: Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide. This is followed by a transmetalation step with a copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) species.

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

Sulfur Oxidation by m-CPBA: The oxidation of the thiadiazole sulfur is believed to proceed via an electrophilic attack. The electron-rich sulfur atom acts as a nucleophile, attacking the weakly bonded outer oxygen atom of the peroxy acid. This can occur in a concerted fashion, where the oxygen is transferred to the sulfur and the peroxy acid is reduced to a carboxylic acid in a single step. The formation of the sulfoxide introduces a stereocenter at the sulfur atom, while further oxidation to the sulfone removes this chirality.

Experimental Techniques for Mechanism Elucidation (e.g., Isotopic Labeling)

A thorough review of the scientific literature did not yield specific studies detailing the use of experimental techniques, such as isotopic labeling, for the elucidation of the chemical reactivity and transformative processes of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate. Consequently, there are no detailed research findings or data tables to present on this topic.

General principles of isotopic labeling involve the substitution of an atom in a reactant with one of its isotopes to trace its path through a chemical reaction. This technique is a powerful tool for understanding reaction mechanisms. For instance, deuterium (B1214612) (²H) can replace protium (B1232500) (¹H), or a carbon-12 atom can be replaced by carbon-13. The position of these heavier isotopes in the reaction products can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), providing insights into bond-breaking and bond-forming steps.

Another related technique is the study of the kinetic isotope effect (KIE), where the rate of a reaction with an isotopically labeled reactant is compared to the rate of the reaction with the unlabeled reactant. A significant difference in these rates can indicate that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

While these techniques are widely applied in the study of organic reaction mechanisms, their specific application to elucidate the transformative processes of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate has not been reported in the reviewed literature.

Structural Modification and Analog Design Within the Thiadiazole Carbamate Framework

Design Principles for Structural Variation in Thiadiazolyl Carbamates

The systematic variation of the thiadiazolyl carbamate (B1207046) structure involves considering the distinct roles of the heterocyclic core and the carbamate side chain. Key design principles include altering the spatial arrangement of heteroatoms within the thiadiazole ring and introducing various substituents to probe their electronic and steric effects.

Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.org They exist in four regioisomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.org The specific arrangement of these heteroatoms significantly influences the ring's electronic distribution, aromaticity, stability, and reactivity. isres.orgrsc.org The parent compound, tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, is based on the 1,2,5-thiadiazole isomer. Exploring other isomers, such as a 1,2,4- or 1,3,4-thiadiazole core, represents a primary strategy in analog design. For example, the 1,2,4- and 1,3,4-isomers are the most widely studied thiadiazoles in medicinal chemistry. isres.orgnih.gov The change in the nitrogen and sulfur positions alters the dipole moment and the sites susceptible to electrophilic or nucleophilic attack. isres.orgnih.gov

Table 1: Comparison of Thiadiazole Isomers

| Isomer | Structure | Key Characteristics |

|---|---|---|

| 1,2,3-Thiadiazole | Often synthesized via Hurd-Mori or Pechmann reactions; can undergo ring cleavage upon thermolysis or photolysis to release dinitrogen. | |

| 1,2,4-Thiadiazole | The 5-position is the most reactive site for nucleophilic substitution; derivatives are used in various pathologies. isres.org | |

| 1,2,5-Thiadiazole | Known for its use as an electron acceptor in functional materials for organic electronics. isres.org |

| 1,3,4-Thiadiazole | | A common scaffold in medicinal chemistry, known for its strong aromaticity and in vivo stability. ajptr.comresearchgate.net |

The chemical properties of the thiadiazole ring are highly dependent on the nature of its substituents. nih.gov Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at available positions on the thiadiazole ring can profoundly alter its reactivity and interactions with biological targets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Br, -Cl) decrease the electron density of the thiadiazole ring. This makes the ring carbon atoms more electrophilic and susceptible to nucleophilic attack. nih.gov For instance, halogenated 1,3,4-thiadiazoles are important intermediates where the halogen is readily displaced by nucleophiles. nih.gov

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (B1213986) (-OCH₃) increase the electron density of the ring. This can enhance the ring's reactivity towards electrophiles, although electrophilic substitution on an unsubstituted thiadiazole ring is generally difficult due to the electronegativity of the nitrogen atoms. nih.gov

Table 2: Predicted Effects of Substituents on a Thiadiazole Ring

| Substituent Type | Example | Effect on Ring Electron Density | Predicted Impact on Reactivity |

|---|---|---|---|

| Strongly Activating (EDG) | -NH₂ | Increases | Enhances reactivity toward electrophiles. |

| Moderately Activating (EDG) | -OCH₃ | Increases | Enhances reactivity toward electrophiles. |

| Weakly Deactivating (EWG) | -Br, -Cl | Decreases | Increases susceptibility to nucleophilic attack. |

| Strongly Deactivating (EWG) | -NO₂ | Decreases | Significantly increases susceptibility to nucleophilic attack. |

Modifications of the Thiadiazole Core

Beyond substituent addition and isomerism, the thiadiazole core itself can be fundamentally altered. This includes changing the elemental composition of the ring or incorporating it into a larger, fused-ring system.

Bioisosteric replacement is a common strategy in drug design where one atom or group is replaced by another with similar physical or chemical properties. In the context of thiadiazoles, the sulfur atom can be replaced with other heteroatoms to generate related five-membered rings.

Oxygen Replacement (Oxadiazoles): Replacing the sulfur atom with oxygen yields an oxadiazole ring. Thiadiazole is considered a bioisostere of oxadiazole. nih.govresearchgate.net This substitution can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Selenium Replacement (Selenadiazoles): Replacing sulfur with selenium gives a selenadiazole ring. Fused 1,2,5-selenadiazoles have been developed from selenium dioxide and are studied in chemistry and biomedicine. isres.org

These transformations create entirely new heterocyclic systems with distinct electronic and steric profiles, offering a broad avenue for analog design.

Fusing the thiadiazole ring with other aromatic or aliphatic rings creates rigid, polycyclic structures with unique properties. This approach can enhance the planarity of the molecule, extend its π-system, and introduce new points for substitution. Examples of fused systems include:

Benzothiadiazoles: Fusing a benzene (B151609) ring to the 1,2,5-thiadiazole core yields benzo[c] isres.orgnih.govnih.govthiadiazole, a well-studied scaffold. isres.org

Thiadiazolopyrimidines: These fused heterocyclic moieties are considered pseudo-purines and exhibit a range of biological profiles. nih.gov

Triazolothiadiazoles: The fusion of a triazole ring with a thiadiazole ring creates a compact, nitrogen-rich heterocyclic system. uobaghdad.edu.iq

The creation of fused-ring analogs significantly expands the chemical space available for exploration, potentially leading to compounds with novel properties.

Variations of the N-Carbamate Moiety

The N-carbamate portion of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate is also a prime target for modification. The carbamate group (-NH-CO-O-) is a key structural motif in many therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding. nih.govacs.org

The tert-butyl group in the carbamate is known as a Boc (tert-butyloxycarbonyl) group, which is frequently used as a protecting group for amines in organic synthesis. rsc.org In the context of analog design, this part of the molecule can be varied in several ways:

Altering the Alkyl/Aryl Group: The tert-butyl group can be replaced with other alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) groups. This modification directly impacts the steric bulk and lipophilicity of the molecule.

Replacing with other Protecting Groups: Different carbamate-forming groups, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), can be used, each conferring different stability and cleavage conditions.

Modifying the Carbamate Linkage: The carbamate itself can be considered a surrogate for other functionalities. It could be replaced with an amide, urea, or sulfonamide linkage to explore different hydrogen bonding patterns and conformational preferences.

Varying the substituents on the carbamate offers a fine-tuning mechanism for modulating pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Table 3: Common Carbamate Groups and Their Properties

| Carbamate Group | Abbreviation | Structure of R in R-O-CO-NH- | Key Characteristics |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | -C(CH₃)₃ | Sterically hindered; stable to most nucleophiles and catalytic hydrogenation; typically removed under acidic conditions. |

| Benzyloxycarbonyl | Cbz or Z | -CH₂-C₆H₅ | Stable to acidic and basic conditions; typically removed by catalytic hydrogenation. |

| Fluorenylmethyloxycarbonyl | Fmoc | -CH₂-(C₁₃H₉) | Stable to acidic conditions; typically removed under basic conditions (e.g., piperidine). |

Substitution of the tert-Butyl Group with Other Protecting Groups or Alkyl/Aryl Moieties

The tert-butyloxycarbonyl (Boc) group in tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate serves as a common protecting group for the amine functionality on the 1,2,5-thiadiazole ring. Its removal and replacement with other groups is a fundamental strategy in analog design.

Deprotection Strategies: The Boc group is susceptible to cleavage under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2) are routinely used for this purpose. peptide.comresearchgate.net Alternatively, milder conditions using aqueous phosphoric acid can also effectively remove the Boc group, offering an environmentally benign option that may tolerate other acid-sensitive functionalities. organic-chemistry.org The use of ytterbium triflate has also been reported for the selective deprotection of tert-butyl esters, and similar principles may apply to Boc-carbamates under specific conditions. Another mild method for Boc deprotection involves the use of oxalyl chloride in methanol (B129727). nih.gov

Introduction of Alternative Protecting Groups: Once the amine is deprotected to yield 3-amino-1,2,5-thiadiazole, a variety of other protecting groups can be introduced. These groups can offer different stability profiles, allowing for orthogonal deprotection strategies in multi-step syntheses. neliti.com Common alternatives to the Boc group include:

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by hydrogenolysis.

9-Fluorenylmethyloxycarbonyl (Fmoc): This base-labile protecting group is introduced using Fmoc-Cl or Fmoc-OSu and is typically removed with a solution of piperidine (B6355638) in an organic solvent. The Fmoc group is central to solid-phase peptide synthesis. neliti.com

Synthesis of Alkyl and Aryl Carbamates: Beyond serving as a protecting group, the carbamate functionality can be modified by replacing the tert-butyl group with various alkyl or aryl moieties. This transformation can significantly impact the compound's biological activity and physical properties.

Alkyl Carbamates: The synthesis of N-alkyl-O-alkyl carbamates can be achieved through a multi-step process involving the reaction of an alcohol with carbonyl-di-imidazole (CDI), followed by conversion to an imidazolium (B1220033) salt and subsequent reaction with an amine. rsc.org In the context of the thiadiazole scaffold, after deprotection of the Boc group, the resulting amine can be reacted with an appropriate alkyl chloroformate to yield the desired N-(1,2,5-thiadiazol-3-yl)alkylcarbamate. A series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates have been synthesized and evaluated for their biological activities, demonstrating the influence of the alkyl chain length on efficacy. nih.gov

Aryl Carbamates: Aryl carbamates can be synthesized through several methods. One common approach involves the reaction of an amine with an aryl chloroformate. organic-chemistry.org Another method is the one-pot synthesis from amines and phenols via the in-situ formation of N-substituted carbamoyl (B1232498) chlorides. organic-chemistry.org Green synthetic approaches, such as the Hofmann rearrangement of aromatic amides in the presence of an alcohol, have also been developed. nih.gov For the thiadiazole target, the deprotected 3-amino-1,2,5-thiadiazole could be reacted with a selected aryl chloroformate to produce the corresponding aryl N-(1,2,5-thiadiazol-3-yl)carbamate.

The following table summarizes various potential substituents for the tert-butyl group and the general methods for their introduction.

| Substituent Type | Example Substituent | General Method of Introduction |

| Protecting Group | Carboxybenzyl (Cbz) | Reaction of the amine with benzyl chloroformate. |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Reaction of the amine with Fmoc-Cl or Fmoc-OSu. | |

| Alkyl Group | Ethyl, Hexyl, etc. | Reaction of the amine with the corresponding alkyl chloroformate. |

| Aryl Group | Phenyl, Substituted Phenyl | Reaction of the amine with the corresponding aryl chloroformate. |

Structural Diversity of the Carbamate Nitrogen Substituents

While tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate has an unsubstituted carbamate nitrogen, derivatization at this position can lead to a wide array of analogs with diverse properties. This involves the synthesis of N-substituted N-(1,2,5-thiadiazol-3-yl)carbamates.

The synthesis of such compounds would typically start from a suitable N-substituted 3-amino-1,2,5-thiadiazole precursor. The introduction of a substituent on the exocyclic amine of a thiadiazole can be challenging and may require specific synthetic strategies. Once the N-substituted amine is obtained, the formation of the carbamate can proceed through standard methods, such as reaction with di-tert-butyl dicarbonate (B1257347) (Boc2O) for the tert-butyl carbamate.

Alternatively, for the synthesis of N-aryl-N-(1,2,5-thiadiazol-3-yl)carbamates, a plausible route could involve the palladium- or copper-catalyzed cross-coupling of 3-halo-1,2,5-thiadiazole with a corresponding aryl carbamate. acs.org

The structural diversity that can be introduced at the carbamate nitrogen is vast and includes, but is not limited to:

Alkyl Chains: Introduction of linear or branched alkyl groups can modulate the lipophilicity and steric bulk of the molecule.

Aryl Moieties: Phenyl or substituted phenyl rings can be introduced to explore electronic effects and potential π-stacking interactions with biological targets.

The following table provides examples of potential substituents for the carbamate nitrogen and the general synthetic approaches.

| Substituent Type | Example Substituent | General Synthetic Approach |

| Alkyl Group | Methyl, Ethyl, Isopropyl | Synthesis starting from an N-alkyl-3-amino-1,2,5-thiadiazole precursor, followed by carbamate formation. |

| Aryl Group | Phenyl, 4-Chlorophenyl | Synthesis starting from an N-aryl-3-amino-1,2,5-thiadiazole precursor, or via cross-coupling reactions. |

| Heterocyclic Group | Pyridyl, Thiazolyl | Synthesis involving the coupling of the thiadiazole core with a heterocyclic amine, followed by carbamate formation. |

Synthesis of Conjugates and Polymeric Structures Incorporating Thiadiazole Carbamate Units

The incorporation of the tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate moiety into larger molecules, such as bioconjugates or polymers, represents an advanced strategy for developing novel materials and therapeutic agents.

Synthesis of Conjugates: Conjugation of the thiadiazole carbamate core to other molecules, such as peptides, fluorescent dyes, or drugs, can impart new functionalities. For instance, conjugation to a fluoroquinolone antibiotic has been shown to produce hybrids with potent antibacterial and antimycobacterial activity. nih.gov The synthesis of such conjugates typically requires the presence of a reactive handle on the thiadiazole carbamate scaffold. This could be achieved by introducing a functional group, such as a carboxylic acid, an amine, an azide (B81097), or an alkyne, onto either the thiadiazole ring or the carbamate portion.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and selective method for conjugation. organic-chemistry.org To utilize this, an azide or alkyne functionality would need to be installed on a derivative of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate.

Synthesis of Polymeric Structures: The thiadiazole ring is a known component of thermally stable and high-performance polymers. researchgate.netresearchgate.netnih.gov Polyamides, for example, have been synthesized by the polycondensation of diamino-thiadiazole monomers with diacid chlorides. researchgate.netresearchgate.netnih.gov To incorporate the tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate unit into a polymer, it would first need to be functionalized to create a suitable monomer. For example, introducing two reactive groups (e.g., amines, carboxylic acids, or hydroxyls) onto the thiadiazole carbamate scaffold would allow it to act as a monomer in polymerization reactions.

For instance, a di-functionalized thiadiazole carbamate could potentially be used in the synthesis of:

Polyamides: By creating a diamino or diacid derivative of the thiadiazole carbamate for polycondensation reactions. researchgate.netresearchgate.net

Polyurethanes: By synthesizing a diol derivative that can react with diisocyanates.

Other Polymers: Thiadiazole-containing monomers can also be used in free radical polymerization to create novel nanocomposites. scispace.comresearchgate.net

The following table outlines potential strategies for incorporating the thiadiazole carbamate unit into larger structures.

| Structure Type | Linkage Chemistry | Required Monomer Functionalization |

| Bioconjugate | Amide Bond | Carboxylic acid or amine on the thiadiazole carbamate. |

| Triazole Ring (Click Chemistry) | Azide or alkyne on the thiadiazole carbamate. | |

| Polyamide | Amide Bond | Diamine or diacid functionality on the thiadiazole carbamate. |

| Polyurethane | Urethane Linkage | Diol functionality on the thiadiazole carbamate. |

Computational and Theoretical Studies of Tert Butyl N 1,2,5 Thiadiazol 3 Yl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, conformation, and reactivity of molecules.

DFT studies are instrumental in understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, the electronic structure would be a hybrid of the properties of the 1,2,5-thiadiazole (B1195012) ring and the tert-butyl carbamate (B1207046) group.

The tert-butyl carbamate group, on the other hand, acts as an electron-donating group through the nitrogen lone pair, which can delocalize into the carbonyl group and potentially the thiadiazole ring. nih.gov This delocalization can influence the planarity of the carbamate unit. nih.govacs.org

A DFT study on a related compound, tert-butyl N-(thiophen-2-yl)carbamate, calculated HOMO and LUMO energies, providing insight into the electronic transitions within the molecule. nih.gov Similar calculations for tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate would be expected to show a significant influence of the electron-withdrawing thiadiazole ring on the molecular orbital energies.

Table 1: Representative Calculated Electronic Properties of a Related Thiadiazole Molecule researchgate.net

| Property | Value (eV) |

| Ionization Potential | 5.26 |

| Electron Affinity | 1.87 |

| Electronegativity | 3.57 |

| Electrophilicity | 3.76 |

Note: Data is for a representative thiadiazole molecule and serves as an illustrative example.

The conformational landscape of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate would be primarily determined by the rotation around the N-C(O) bond of the carbamate group and the C-N bond connecting the carbamate to the thiadiazole ring. The bulky tert-butyl group significantly influences the conformational preferences of the molecule. nd.edu

Studies on similar N-aryl carbamates have shown that the carbamate group can adopt syn and anti conformations, with the rotational barrier being influenced by electronic and steric factors. nd.edu The planarity of the carbamate unit is a result of the delocalization of the nitrogen lone pair. nih.govacs.org For tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, it is expected that the most stable conformation would involve a near-planar arrangement of the N-C(O)O moiety to maximize resonance stabilization.

The energetic profile would likely reveal multiple local minima corresponding to different rotational isomers. The global minimum would represent the most stable conformation, which would be a balance between steric hindrance from the tert-butyl group and the electronic effects of the thiadiazole ring. Computational studies on other tert-butyl carbamates have successfully mapped these potential energy surfaces. nih.govacs.org

Reactivity descriptors derived from DFT calculations help in predicting the sites of electrophilic and nucleophilic attack. The Fukui function is a key descriptor that indicates the change in electron density at a given point in the molecule upon the addition or removal of an electron. nih.gov For thiadiazole derivatives, the heteroatoms (S and N) are often the most reactive sites. jchemlett.commdpi.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, the MEP would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the carbonyl oxygen of the carbamate group, making them potential sites for interaction with electrophiles. The hydrogen atom of the N-H bond would exhibit a positive potential, indicating its acidic character.

Table 2: Illustrative Fukui Function Values for Heteroatoms in a Thiadiazole Derivative jchemlett.com

| Atom | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| S(1) | 0.177 | 0.098 |

| N(4) | 0.096 | - |

| N(14) | - | 0.100 |

Note: These values are for a representative 1,3,4-thiadiazole (B1197879) derivative and illustrate the concept of local reactivity.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate over time, exploring its conformational landscape in different environments. While specific MD studies on this compound are not available, simulations of other carbamate-containing molecules have been performed to understand their behavior in solution. uregina.caresearchgate.net

An MD simulation of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate in a solvent like chloroform (B151607) or water would reveal the accessible conformations and the transitions between them. Such simulations would complement the static picture provided by quantum chemical calculations by showing how the molecule behaves at finite temperatures. The simulations would also highlight the role of intermolecular interactions, such as hydrogen bonding, in stabilizing certain conformations.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

The prediction of NMR chemical shifts is a valuable application of quantum chemical calculations. The chemical shifts are highly sensitive to the electronic environment of the nuclei. For tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, the following trends in ¹H and ¹³C NMR spectra would be expected:

¹H NMR: The proton of the N-H group in the carbamate would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration due to hydrogen bonding. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, typically in the range of 1.4-1.6 ppm. The protons on the thiadiazole ring (if any) would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the ring.

¹³C NMR: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 150-160 ppm. reddit.com The quaternary carbon and the methyl carbons of the tert-butyl group would appear at characteristic upfield positions. The carbons of the 1,2,5-thiadiazole ring are expected to resonate at around 150-170 ppm. mdpi.com

DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for the accurate prediction of NMR shielding constants, which are then converted to chemical shifts. nih.gov

Table 3: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Expected Chemical Shift Range (ppm) |

| Carbamate C=O | 150 - 160 |

| 1,2,5-Thiadiazole Ring Carbons | 150 - 170 |

| tert-Butyl Quaternary Carbon | 79 - 82 |

| tert-Butyl Methyl Carbons | 28 - 29 |

Note: These are general ranges and the actual values for the title compound may vary.

Vibrational Spectroscopy (IR, Raman) Analysis

The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting and interpreting the infrared (IR) and Raman spectra of complex molecules like tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate. While a dedicated experimental vibrational analysis for this specific compound is not widely published, theoretical calculations based on related structures can provide a reliable prediction of its key spectral features.

The vibrational modes of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate can be assigned to different functional groups within the molecule: the 1,2,5-thiadiazole ring, the carbamate linker, and the tert-butyl group.

1,2,5-Thiadiazole Ring Vibrations: The vibrational modes of the 1,2,5-thiadiazole ring are expected to be consistent with those observed for the parent heterocycle and its derivatives. researchgate.netscilit.com These include characteristic ring stretching and deformation modes.

Carbamate Group Vibrations: The carbamate group (-NH-C(=O)-O-) will exhibit several characteristic vibrational bands. The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. researchgate.net The C=O stretching vibration is a strong IR absorption, usually found between 1680 and 1750 cm⁻¹. The C-N and C-O stretching vibrations of the carbamate group will also have distinct frequencies.

Tert-Butyl Group Vibrations: The tert-butyl group will show characteristic C-H stretching vibrations, both symmetric and asymmetric, typically in the 2850-3000 cm⁻¹ region. researchgate.netnih.gov Bending vibrations of the methyl groups within the tert-butyl moiety are also expected.

A theoretical vibrational analysis using DFT methods, for instance with the B3LYP functional and a 6-31G(d,p) basis set, would allow for the calculation of the harmonic vibrational frequencies. nih.govnih.gov These calculated frequencies are often scaled to better match experimental data. biointerfaceresearch.com The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

Table 1: Predicted Key Vibrational Frequencies for tert-Butyl N-(1,2,5-Thiadiazol-3-yl)carbamate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbamate | N-H Stretch | 3300 - 3500 |

| tert-Butyl | C-H Stretch | 2850 - 3000 |

| Carbamate | C=O Stretch | 1680 - 1750 |

| Thiadiazole | Ring Stretch | 1400 - 1600 |

| Carbamate | C-N Stretch | 1200 - 1350 |

| Thiadiazole | Ring Deformation | 800 - 1000 |

Note: These are predicted ranges based on computational studies of similar functional groups and molecules.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for exploring the potential reaction pathways of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This allows for the determination of reaction mechanisms and the calculation of activation energies, providing insights into the feasibility and kinetics of a reaction.

One important reaction pathway to consider for tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate is its thermal decomposition. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile, and its removal is a common synthetic transformation. Computational studies can elucidate the mechanism of this deprotection reaction. The reaction likely proceeds through a concerted pericyclic elimination, where the carbamate undergoes a rearrangement to form isobutylene, carbon dioxide, and the corresponding 3-amino-1,2,5-thiadiazole.

DFT calculations can be used to locate the geometry of the transition state for this reaction and to calculate its energy. mdpi.com This information provides the activation energy, which is a key determinant of the reaction rate. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Another area of interest is the reactivity of the thiadiazole ring. Computational studies can explore its susceptibility to nucleophilic or electrophilic attack, providing guidance for the design of new synthetic routes to functionalized derivatives. For example, the calculation of molecular electrostatic potential (MEP) maps can indicate regions of the molecule that are electron-rich or electron-poor, and thus more likely to be sites of chemical reaction.

In Silico Design of Novel Thiadiazole Carbamate Structures

The in silico design of novel molecules is a cornerstone of modern drug discovery and materials science. nih.govresearchgate.netresearchgate.net Starting from the core structure of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, computational methods can be employed to design new thiadiazole carbamate derivatives with potentially improved properties. This process typically involves a combination of molecular modeling, virtual screening, and computational property prediction.

The general approach involves modifying the parent structure by introducing different substituents at various positions and then computationally evaluating the properties of the resulting virtual library of compounds. For example, in the context of drug design, properties such as binding affinity to a biological target, absorption, distribution, metabolism, and excretion (ADME) can be predicted using quantitative structure-activity relationship (QSAR) models and molecular docking simulations. rsc.org

For tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, novel structures could be designed by:

Modification of the carbamate: Replacing the tert-butyl group with other alkyl or aryl substituents to modulate lipophilicity and steric properties.

Substitution on the thiadiazole ring: Introducing various functional groups onto the thiadiazole ring to alter its electronic properties and potential interactions with biological targets.

Isomeric variations: Exploring other thiadiazole isomers, such as the 1,3,4-thiadiazole scaffold, which has also been investigated for its diverse biological activities. mdpi.com

These newly designed structures can then be subjected to computational analysis to predict their properties. For instance, molecular docking studies could be performed to assess their potential as inhibitors of a specific enzyme. nih.gov Furthermore, computational predictions of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can aid in the future experimental characterization of these novel compounds.

Utility of Tert Butyl N 1,2,5 Thiadiazol 3 Yl Carbamate As a Synthetic Building Block

Role as an Intermediate in Organic Synthesis

The strategic placement of a Boc-protected amine on the 1,2,5-thiadiazole (B1195012) ring makes tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate a highly valuable intermediate in multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) group provides a stable and reliable means of protecting the amine functionality, allowing for selective reactions at other positions of the thiadiazole ring.

Precursor to Complex Heterocyclic Compounds

The 1,2,5-thiadiazole ring system is a key component in a variety of complex heterocyclic structures. The deprotection of the Boc group under acidic conditions readily yields the corresponding 3-amino-1,2,5-thiadiazole, a versatile precursor for the synthesis of fused heterocyclic systems. This amine can undergo a range of transformations, including condensation reactions with dicarbonyl compounds, cyclization with various reagents, and participation in metal-catalyzed cross-coupling reactions to construct intricate molecular frameworks.

For instance, the free amine can be diazotized and subsequently converted to a variety of functional groups, or it can act as a nucleophile in reactions to build larger heterocyclic systems. The inherent reactivity of the thiadiazole ring itself, which can be susceptible to nucleophilic attack or ring-opening under specific conditions, further expands its utility as a precursor.

Building Block for Multifunctional Molecules

The presence of both a reactive heterocyclic core and a protected amine allows for the sequential or orthogonal introduction of various functional groups, making tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate an ideal building block for multifunctional molecules. The Boc-protected amine can be carried through several synthetic steps, with modifications occurring at other positions of the thiadiazole ring. Subsequently, the amine can be deprotected to allow for further functionalization, such as amide bond formation, alkylation, or arylation. This step-wise approach enables the construction of molecules with diverse functionalities, which is particularly valuable in the fields of medicinal chemistry and materials science.

An analogous compound, tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, serves as a prime example of this utility. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds, while the Boc-protected amine remains intact. This strategy allows for the synthesis of a library of compounds with varying substituents, which can then be screened for biological activity.

Strategies for Further Synthetic Diversification

The structure of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate lends itself to both convergent and divergent synthetic strategies, as well as its incorporation into elegant tandem and cascade reactions.

Convergent and Divergent Synthetic Approaches

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, a variety of reagents can be used to modify the thiadiazole ring, leading to a diverse set of products from a single starting material. For example, functionalization at the C4 position of the thiadiazole ring, followed by deprotection and further reaction at the amino group, would represent a divergent approach.

| Synthetic Strategy | Description | Application with tert-Butyl N-(1,2,5-Thiadiazol-3-yl)carbamate |

| Convergent | Independent synthesis of complex fragments followed by their assembly. | The carbamate (B1207046) is incorporated into a larger molecular fragment which is then coupled with another key intermediate. |

| Divergent | A common precursor is transformed into a library of diverse analogues. | The thiadiazole ring is functionalized in various ways, followed by diverse modifications of the deprotected amine. |

Application in Tandem Reactions and Cascades

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. The reactivity of the 1,2,5-thiadiazole ring system, particularly after deprotection of the amine, can be harnessed in such processes. For example, a reaction could be initiated at the amino group, which then triggers a subsequent cyclization or rearrangement involving the thiadiazole ring. While specific examples directly involving tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate in complex cascades are not extensively documented, the inherent functionality of the molecule makes it a promising candidate for such transformations.

Development of New Synthetic Methodologies Utilizing the Compound

The unique structural and electronic properties of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate make it a valuable tool for the development of new synthetic methodologies. Its utility can be explored in the context of metal-catalyzed cross-coupling reactions, where the thiadiazole ring can act as a ligand or a reactive partner. Furthermore, the development of novel methods for the functionalization of the C-H bonds of the thiadiazole ring in the presence of the protected amine would open up new avenues for its application.

Researchers are continuously seeking new ways to construct and functionalize heterocyclic systems. The stability of the Boc protecting group under a variety of reaction conditions allows for the exploration of new transformations on the thiadiazole core. For instance, the development of novel catalytic systems that can selectively activate and functionalize the 1,2,5-thiadiazole ring in the presence of the carbamate would be a significant advancement.

Potential in Materials Science (e.g., organic semiconductors, polymer precursors, excluding biological materials)

The chemical compound tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate is poised to serve as a valuable synthetic building block in the field of materials science, particularly in the development of organic semiconductors and as a precursor to specialized polymers. Its utility is primarily derived from its structure, which combines a 1,2,5-thiadiazole ring with a tert-butyloxycarbonyl (Boc) protected amine group. This combination allows for strategic synthetic manipulations to create larger, functional molecules with tailored electronic and physical properties.

The 1,2,5-thiadiazole heterocycle is a well-established electron-deficient moiety. This electron-accepting nature makes it a desirable component in the design of donor-acceptor (D-A) type organic semiconductors. These materials are fundamental to various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The incorporation of an electron-deficient unit like 1,2,5-thiadiazole into a conjugated molecule can effectively lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy for tuning the optoelectronic properties of the material.

The primary role of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate in this context is as a protected precursor to 3-amino-1,2,5-thiadiazole. The Boc protecting group is crucial for synthetic strategies as it masks the reactivity of the amine functionality, preventing unwanted side reactions during the initial stages of molecule construction. This protecting group can be readily removed under specific acidic conditions to expose the reactive primary amine.

Once deprotected, the resulting 3-amino-1,2,5-thiadiazole can undergo a variety of chemical transformations to be incorporated into larger molecular architectures. For instance, the amino group can be diazotized and subsequently converted to a halogen, providing a reactive site for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for constructing the conjugated backbones of organic semiconductors and polymers.

Furthermore, the amino group can be used to form imines, amides, or other nitrogen-containing linkages, allowing for the synthesis of a diverse range of molecules. For example, condensation reactions with aldehydes or ketones can yield Schiff bases, which can be further modified or incorporated into polymer chains.

Organic Semiconductors:

In the realm of organic semiconductors, the 1,2,5-thiadiazole unit derived from tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate can be integrated into small molecules or polymeric structures. In a typical donor-acceptor architecture, the thiadiazole unit would act as the acceptor component, while being chemically linked to an electron-donating moiety. The performance of such materials in electronic devices is highly dependent on their molecular structure, which influences their charge transport characteristics and solid-state packing. The ability to precisely control the synthesis, starting from a protected building block like tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate, is therefore of significant importance.

Polymer Precursors:

The following table outlines the key attributes of tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate as a synthetic building block in materials science.

| Feature | Description | Implication in Materials Science |

| Core Heterocycle | 1,2,5-Thiadiazole | Electron-deficient nature, beneficial for creating n-type or ambipolar organic semiconductors. |

| Functional Group | Boc-protected amine | Allows for controlled, stepwise synthesis by protecting the reactive amine group. |

| Deprotection Product | 3-Amino-1,2,5-thiadiazole | A versatile intermediate for further functionalization. |

| Synthetic Potential | Amenable to various organic reactions (e.g., cross-coupling, condensation) after deprotection and functionalization. | Enables the creation of a wide array of complex molecules and polymers for electronic applications. |

Q & A

Basic: What synthetic strategies are effective for preparing tert-butyl N-(1,2,5-thiadiazol-3-yl)carbamate?

Methodological Answer:

The synthesis typically involves coupling a 1,2,5-thiadiazol-3-amine derivative with tert-butyl carbamate under activating conditions. Key steps include:

- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) as a protecting group to prevent unwanted side reactions during nucleophilic substitution .

- Coupling Reagents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carbamate for nucleophilic attack by the thiadiazole amine .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency at 50–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization yields high-purity product .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Use a multi-technique approach:

- X-ray Crystallography : Resolve crystal structures using SHELX software for bond-length/angle validation .

- NMR Spectroscopy : Confirm regiochemistry via -NMR (thiadiazole proton at δ 8.5–9.5 ppm) and -NMR (Boc carbonyl at ~155 ppm) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H] at m/z 230–250) .

Basic: What are common intermediates derived from this compound in medicinal chemistry?

Methodological Answer:

The carbamate serves as a precursor for:

- Heterocyclic Functionalization : React with electrophiles (e.g., alkyl halides) to modify the thiadiazole ring for bioactivity studies .

- Deprotection : Treat with TFA to generate free amines for peptide coupling or metal-catalyzed cross-coupling reactions .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd or Cu catalysts for coupling efficiency; Pd(PPh) improves aryl-thiadiazole bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min, 85% yield) .

- In Situ Monitoring : Use FTIR or HPLC to track Boc-deprotection and adjust stoichiometry dynamically .

Advanced: How can structure-activity relationships (SAR) guide bioactivity enhancement?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF) to the thiadiazole ring to enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .

- Scaffold Hopping : Replace thiadiazole with pyrazolo[1,5-a]pyrimidine or benzoxazepinone cores to modulate solubility and target selectivity .

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR, COX-2) .

Advanced: What computational tools predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations (Gaussian) : Model transition states for carbamate hydrolysis to identify pH-sensitive degradation pathways .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to optimize formulation stability .

- QSPR Models : Correlate logP and polar surface area with membrane permeability for lead optimization .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Dynamic NMR : Detect tautomerism or rotameric equilibria in thiadiazole derivatives by variable-temperature -NMR .

- Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data from non-merohedral twinning .

- Cross-Validation : Compare IR carbonyl stretches (1680–1720 cm) with computed spectra (ORCA) to confirm Boc group integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.